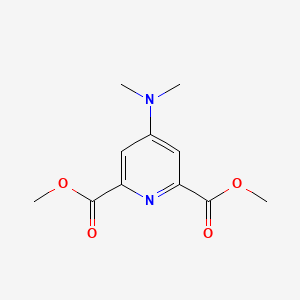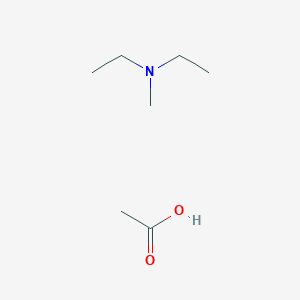
acetic acid;N-ethyl-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-ethyl-N-methylethanamine is a compound that combines the properties of acetic acid and N-ethyl-N-methylethanamine. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with a pungent smell and a chemical formula of CH₃COOH . . This compound is of interest due to its unique combination of acidic and basic properties, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-ethyl-N-methylethanamine can be achieved through several methods:
Direct Alkylation: N-ethyl-N-methylethanamine can be synthesized by the alkylation of ethylamine with methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter . N-ethyl-N-methylethanamine can be produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: N-ethyl-N-methylethanamine can be reduced to ethylamine and methanol.
Substitution: Both acetic acid and N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Acylating Agents: Acetic anhydride or acetyl chloride for acylation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Acetic acid;N-ethyl-N-methylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and acids.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of solvents, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;N-ethyl-N-methylethanamine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton (H⁺), while the N-ethyl-N-methylethanamine component can accept a proton, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar basic properties.
N-ethylethanamine: A secondary amine with similar structure but different alkyl groups.
Ethyl acetate: An ester formed from ethanol and acetic acid, with similar acidic properties.
Uniqueness
Acetic acid;N-ethyl-N-methylethanamine is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
89803-36-1 |
|---|---|
Fórmula molecular |
C7H17NO2 |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
acetic acid;N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H13N.C2H4O2/c1-4-6(3)5-2;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
JCJGVEIHVMUYGF-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
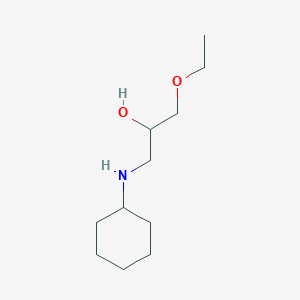
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)


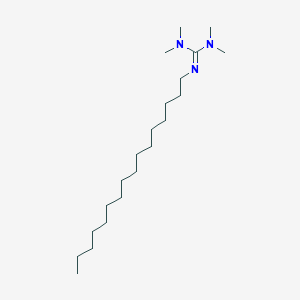
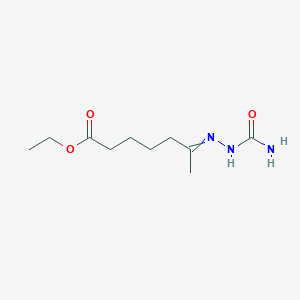
silane](/img/structure/B14378303.png)
